molecular formula C13H15N3O2S B5735731 4-(2-methylpropoxy)-N-(1,3,4-thiadiazol-2-yl)benzamide

4-(2-methylpropoxy)-N-(1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B5735731
M. Wt: 277.34 g/mol
InChI Key: ARZOXMJEWXEZLV-UHFFFAOYSA-N
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Description

4-(2-methylpropoxy)-N-(1,3,4-thiadiazol-2-yl)benzamide is an organic compound that belongs to the class of benzamides It features a benzamide core substituted with a 2-methylpropoxy group and a 1,3,4-thiadiazol-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methylpropoxy)-N-(1,3,4-thiadiazol-2-yl)benzamide typically involves the following steps:

    Formation of 1,3,4-thiadiazole: This can be achieved by the cyclization of thiosemicarbazide with carboxylic acids or their derivatives under acidic conditions.

    Attachment of the Benzamide Core: The 1,3,4-thiadiazole is then reacted with benzoyl chloride in the presence of a base such as pyridine to form the benzamide linkage.

    Introduction of the 2-methylpropoxy Group: The final step involves the alkylation of the benzamide with 2-methylpropyl bromide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-methylpropoxy)-N-(1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.

    Substitution: Electrophiles such as bromine or chloromethyl methyl ether in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

4-(2-methylpropoxy)-N-(1,3,4-thiadiazol-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes involving thiadiazole-containing compounds.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(2-methylpropoxy)-N-(1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, modulating their activity. The benzamide core may also play a role in binding to proteins or other biomolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(2-methylpropoxy)-N-(1,3,4-thiadiazol-2-yl)aniline: Similar structure but with an aniline group instead of a benzamide.

    4-(2-methylpropoxy)-N-(1,3,4-thiadiazol-2-yl)phenol: Contains a phenol group instead of a benzamide.

    4-(2-methylpropoxy)-N-(1,3,4-thiadiazol-2-yl)benzoic acid: Features a carboxylic acid group instead of a benzamide.

Uniqueness

4-(2-methylpropoxy)-N-(1,3,4-thiadiazol-2-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the 2-methylpropoxy group enhances its lipophilicity, potentially improving its ability to cross biological membranes. The thiadiazole ring provides a versatile scaffold for further functionalization, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(2-methylpropoxy)-N-(1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2S/c1-9(2)7-18-11-5-3-10(4-6-11)12(17)15-13-16-14-8-19-13/h3-6,8-9H,7H2,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARZOXMJEWXEZLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C(=O)NC2=NN=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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